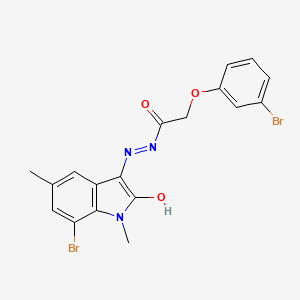
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as HNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HNB is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用機序
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell proliferation, oxidative stress, and microbial growth. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. This compound has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and potential therapeutic applications. However, this compound also has limitations, including its low solubility in water and limited stability in solution. Additionally, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
Future research on N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide should focus on its in vivo efficacy, toxicity, and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies on the optimization of the synthesis method and the development of more stable and soluble derivatives of this compound are also needed. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
合成法
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been synthesized through various methods, including the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-(1-naphthyl)acetic acid hydrazide. The reaction is carried out in the presence of an acid catalyst and a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization, and the purity is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its neuroprotective effects against oxidative stress-induced neurotoxicity and Alzheimer's disease. Additionally, this compound has demonstrated antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-10-14(11-19(27-2)21(18)25)13-22-23-20(24)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,13,25H,12H2,1-2H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQYHOMBSFMBG-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)

![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)

![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
